CYP11B2 vs. CYP11B1 Inhibitory Selectivity: 50-Fold Differential Targeting of Aldosterone Synthase Over Cortisol Synthase
[1-(3-Methoxyphenyl)cyclopentyl]methanamine demonstrates potent inhibition of CYP11B2 (aldosterone synthase) with an IC₅₀ of 0.300 nM, compared to an IC₅₀ of 15 nM for CYP11B1 (steroid 11β-hydroxylase), yielding a 50-fold selectivity window favoring CYP11B2 inhibition in human V79MZ cell-based assays [1]. In contrast, a structurally distinct CYP11B1 inhibitor (BDBM50122355 / CHEMBL3622444) exhibits an IC₅₀ of 1,470 nM against CYP11B1, approximately 100-fold less potent than the target compound's CYP11B1 activity and nearly 5,000-fold less potent than its CYP11B2 activity [2]. This selectivity profile is particularly relevant given that CYP11B1 inhibition without CYP11B2 sparing is associated with cortisol suppression and potential adverse effects in therapeutic development [3].
| Evidence Dimension | CYP11B2 vs. CYP11B1 inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 0.300 nM; CYP11B1 IC₅₀ = 15 nM; Selectivity ratio (CYP11B1/CYP11B2) = 50 |
| Comparator Or Baseline | BDBM50122355 (CHEMBL3622444): CYP11B1 IC₅₀ = 1,470 nM |
| Quantified Difference | Target compound exhibits 50-fold selectivity for CYP11B2 over CYP11B1; comparator is 100-fold less potent against CYP11B1 and lacks reported CYP11B2 activity |
| Conditions | Human V79MZ cells expressing CYP11B1 or CYP11B2; [³H]-11-deoxycorticosterone substrate; 1 hr incubation |
Why This Matters
For aldosterone synthase-targeted programs, the 50-fold CYP11B2/CYP11B1 selectivity window reduces cortisol biosynthesis interference risk compared to non-selective inhibitors.
- [1] BindingDB. BDBM50062547 (CHEMBL3397605). Affinity Data: CYP11B1 IC₅₀ = 15 nM; CYP11B2 IC₅₀ = 0.300 nM. Saarland University / ChEMBL. View Source
- [2] BindingDB. BDBM50122355 (CHEMBL3622444). Affinity Data: CYP11B1 IC₅₀ = 1.47E+3 nM. Merck Research Laboratories / ChEMBL. View Source
- [3] Hartmann R, et al. Selective CYP11B1 inhibitors for the treatment of cortisol dependent diseases. US9394290B2. 2011. View Source
